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Introduction
Gastric acid secretion is primarily mediated by the H+/K+-ATPase, also known as the proton

pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is

the final step in the pathway of gastric acid secretion, making it a key target for the treatment of

acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1]

[2] Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that

inhibits the H+/K+-ATPase by competing with potassium ions (K+), thereby reducing gastric

acid production.[3][4][5] Unlike proton pump inhibitors (PPIs), which bind covalently and

irreversibly, Linaprazan's ionic binding allows for a rapid onset of action.[4] This document

provides detailed protocols for the in vitro assessment of H+/K+-ATPase inhibition by

Linaprazan.

Mechanism of Action of Linaprazan
Linaprazan is a weak base that, after oral administration, concentrates in the acidic

environment of the parietal cell canaliculi.[3][5] In this acidic space, it becomes protonated and

binds competitively and reversibly to the potassium-binding site of the H+/K+-ATPase.[3][4]

This binding prevents the exchange of cytoplasmic hydronium ions (H3O+) for extracellular

potassium ions (K+), which is the final step in gastric acid secretion.[1][2] The inhibitory effect

of Linaprazan is dependent on the presence of potassium.[6]
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Quantitative Data: In Vitro Inhibition of H+/K+-
ATPase
The inhibitory potency of Linaprazan and its prodrug, Linaprazan glurate, has been quantified

in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter

to determine the potency of an inhibitor.

Compound IC50 Value Assay Conditions Source

Linaprazan

(AZD0865)
1.0 ± 0.2 μM

K+ competitive

binding
[7][8]

Linaprazan
40.21 nM (95% CI

24.02–66.49 nM)

Inhibition of H+/K+-

ATPase activity in the

presence of K+

[6]

Linaprazan glurate

(X842)

436.20 nM (95% CI

227.3–806.6 nM)

Inhibition of H+/K+-

ATPase activity in the

presence of K+

[6][9]

Linaprazan

(AZD0865)
0.28 μM

Inhibition of acid

formation in rabbit

gastric glands

(histamine-stimulated)

[7]

Linaprazan

(AZD0865)
0.26 μM

Inhibition of acid

formation in rabbit

gastric glands

(dibutyryl cAMP-

stimulated)

[7]

Signaling Pathway for Gastric Acid Secretion
The regulation of gastric acid secretion by parietal cells is a complex process involving

endocrine, paracrine, and neural pathways. The primary stimulators are gastrin, histamine, and

acetylcholine, which ultimately lead to the activation and translocation of the H+/K+-ATPase to

the apical membrane of the parietal cell.
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Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by

Linaprazan.

Experimental Protocols
Preparation of H+/K+-ATPase Enriched Microsomes
from Rabbit Gastric Mucosa
This protocol describes the isolation of H+/K+-ATPase enriched microsomes, which will serve

as the enzyme source for the inhibition assay.

Materials:

Freshly excised rabbit stomach

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1665929?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4

Gradient Buffer A: 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

Gradient Buffer B: 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

Dounce homogenizer

Refrigerated centrifuge and ultracentrifuge

Bradford assay reagents for protein quantification

Procedure:

Euthanize a rabbit and immediately excise the stomach.

Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold

saline to remove food debris.

Gently scrape the gastric mucosa from the underlying muscle layer using a glass slide.

Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce

homogenizer.

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and

mitochondria.

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the

microsomes.

Resuspend the microsomal pellet in Resuspension Buffer.

Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10%

sucrose solutions).

Centrifuge at 150,000 x g for 2 hours at 4°C.
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The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37%

sucrose layers.

Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by

centrifugation at 100,000 x g for 60 minutes at 4°C.

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the

protein concentration using the Bradford assay, and store at -80°C in small aliquots.

In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic

phosphate (Pi) released from the hydrolysis of ATP. The inhibition by Linaprazan is determined

by comparing the enzyme activity in the presence and absence of the compound.

Materials:

H+/K+-ATPase enriched microsomes (prepared as in Protocol 1)

Linaprazan stock solution (in DMSO)

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

ATP solution: 2 mM ATP in Assay Buffer

KCl solution: 20 mM KCl in Assay Buffer

Malachite Green Reagent (see preparation below)

Phosphate Standard Solution (e.g., KH2PO4)

96-well microplate

Microplate reader

Preparation of Malachite Green Reagent:

Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.
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Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.

Mix Solution A and Solution B in a 3:1 ratio.

Add Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.

Procedure:

Prepare serial dilutions of Linaprazan in Assay Buffer. Also prepare a vehicle control (DMSO

in Assay Buffer) and a positive control (e.g., omeprazole).

In a 96-well plate, add the following to each well:

50 µL of Assay Buffer

10 µL of the appropriate Linaprazan dilution or control.

20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).

Pre-incubate the plate at 37°C for 30 minutes.

To initiate the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (final

concentrations: 2 mM ATP, 10 mM KCl).

Incubate the plate at 37°C for 30 minutes.

To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.

Incubate at room temperature for 15 minutes to allow for color development.

Measure the absorbance at 620-650 nm using a microplate reader.

Prepare a standard curve using the Phosphate Standard Solution to determine the

concentration of Pi released.

Calculate the percentage of inhibition for each Linaprazan concentration relative to the

vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

Linaprazan concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the H+/K+-ATPase inhibition assay and the

logical relationship between the assay components.
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Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.
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Caption: Logical relationship of components in the H+/K+-ATPase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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